molecular formula C12H11N3O4S B2880428 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide CAS No. 923194-62-1

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2880428
CAS No.: 923194-62-1
M. Wt: 293.3
InChI Key: XVJXMXDTAYSCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol. This compound is characterized by the presence of a sulfamoylphenyl group attached to a pyridine ring, which is further modified by a carbamoyl group and an oxide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide typically involves the reaction of 4-aminobenzenesulfonamide with isonicotinic acid N-oxide in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
  • N-(4-Sulfamoylphenyl)isonicotinamide
  • 4-(Aminosulfonyl)phenyl isonicotinamide

Uniqueness

3-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide is unique due to its specific structural features, such as the presence of both a sulfamoyl group and a pyridine 1-oxide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)11-5-3-10(4-6-11)14-12(16)9-2-1-7-15(17)8-9/h1-8H,(H,14,16)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJXMXDTAYSCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.